molecular formula C23H30NO4P B12901162 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid

Cat. No.: B12901162
M. Wt: 415.5 g/mol
InChI Key: LUPJKLVUQHHQJY-UHFFFAOYSA-N
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Description

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is a complex organic compound with the molecular formula C23H30NO4P. This compound is characterized by the presence of a dibutylcarbamoyl group, a phenyl ring, a methyl group, and a phosphoryl group attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves multiple steps, starting with the preparation of the dibutylcarbamoyl phenyl precursor. This precursor is then reacted with methylphosphoryl chloride under controlled conditions to form the desired compound. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .

Mechanism of Action

The mechanism of action of 2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(Diethylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
  • 2-((2-(Dipropylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid
  • 2-((2-(Dibutylcarbamoyl)phenyl)(ethyl)phosphoryl)benzoic acid

Uniqueness

2-((2-(Dibutylcarbamoyl)phenyl)(methyl)phosphoryl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dibutylcarbamoyl group enhances its lipophilicity, while the phosphoryl group provides opportunities for coordination chemistry and biochemical interactions .

Properties

Molecular Formula

C23H30NO4P

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[2-(dibutylcarbamoyl)phenyl]-methylphosphoryl]benzoic acid

InChI

InChI=1S/C23H30NO4P/c1-4-6-16-24(17-7-5-2)22(25)18-12-8-10-14-20(18)29(3,28)21-15-11-9-13-19(21)23(26)27/h8-15H,4-7,16-17H2,1-3H3,(H,26,27)

InChI Key

LUPJKLVUQHHQJY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1P(=O)(C)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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